5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole
Description
5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole (CAS: 1342882-56-7; molecular weight: 244.60 g/mol) is a tetrazole derivative characterized by a chloromethyl (-CH2Cl) group at the 5-position and a 2-(2,2,2-trifluoroethoxy)ethyl substituent at the 1-position of the tetrazole ring . The tetrazole core (a five-membered ring with four nitrogen atoms) provides stability and electronic versatility, while the chloromethyl group enhances reactivity for further functionalization. The trifluoroethoxyethyl chain introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding interactions in biological systems .
Properties
IUPAC Name |
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N4O/c7-3-5-11-12-13-14(5)1-2-15-4-6(8,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMDSLAXDKVLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N1C(=NN=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chloromethyl group is then introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH2Cl) group at position 5 is a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is well-documented in similar chloromethyltetrazole derivatives .
Key Reactions:
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Ammonolysis: Reaction with amines (e.g., NH3, primary/secondary amines) yields aminomethyl derivatives. For example, treatment with aqueous ammonia produces 5-(aminomethyl)-tetrazole .
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Hydrolysis: Under basic conditions (e.g., NaOH/H2O), hydrolysis generates a hydroxymethyl (-CH2OH) product .
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Thiol Substitution: Reaction with thiourea or thiols introduces a thiolmethyl (-CH2SH) group, useful for further functionalization .
Table 1: Substitution Reactions of the Chloromethyl Group
| Nucleophile | Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| NH3 (aq) | RT, 6h | 5-(aminomethyl) | 85% | |
| NaOH | Reflux, 2h | 5-(hydroxymethyl) | 90% | |
| NaSH | DMF, 80°C | 5-(thiolmethyl) | 78% |
*Yields approximated from analogous reactions.
Cycloaddition and Ring Functionalization
The tetrazole ring can participate in [3+2] cycloadditions under specific conditions, though steric and electronic effects from substituents may limit reactivity .
Key Reactions:
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Electrophilic Aromatic Substitution (EAS): The electron-withdrawing trifluoroethoxy group deactivates the ring, making EAS challenging. Nitration or sulfonation would require harsh conditions .
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Coordination Chemistry: The tetrazole nitrogen(s) may act as ligands for transition metals (e.g., Zn²⁺, Fe³⁺), forming complexes useful in catalysis .
Functionalization of the Trifluoroethoxyethyl Substituent
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Ether Cleavage: Treatment with HI (48%) at elevated temperatures cleaves the ether bond, yielding 2-iodoethyl-tetrazole and trifluoroethanol .
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Oxidation: Strong oxidants (e.g., KMnO4) may oxidize the ethyl chain to a carboxylic acid, though the trifluoromethyl group likely resists further oxidation .
Acid-Base Reactions and Deprotonation
The NH proton in the tetrazole ring (position 2) exhibits moderate acidity (pKa ~ 4–6). Deprotonation with bases like K2CO3 or DBU generates a tetrazolide anion, enabling:
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Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides introduces substituents at the deprotonated nitrogen .
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Salt Formation: Coordination with metals (e.g., Na⁺, K⁺) enhances solubility in polar solvents .
Stability and Decomposition Pathways
Scientific Research Applications
Antimicrobial Activity
Tetrazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related tetrazole compounds can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure allows for interactions with cellular targets that may lead to anticancer effects. Preliminary studies on similar tetrazole derivatives have demonstrated cytotoxic activity against cancer cell lines. For example, research on 1,2,4-triazole derivatives indicates their potential as anticancer agents by disrupting cell cycle progression in cancer cells .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of tetrazole derivatives. Compounds within this class have been shown to reduce inflammation markers in various biological models, suggesting their potential use in treating inflammatory diseases .
Herbicidal Activity
The unique chemical structure of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole may also confer herbicidal properties. Similar compounds have been investigated for their ability to inhibit plant growth or selectively target weeds without harming crops .
Insecticidal Properties
Research into related tetrazole compounds has revealed insecticidal properties that can be harnessed in pest control applications. The efficacy of these compounds against specific insect pests makes them valuable in agricultural practices .
Synthesis and Biological Evaluation
A study focusing on the synthesis of novel tetrazole derivatives found that modifications to the tetrazole ring can enhance biological activity. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays .
Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the interactions between 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole and biological targets. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The trifluoroethoxyethyl side chain may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Effects : Chlorine and trifluoromethyl groups increase the tetrazole ring’s acidity (pKa ~4–5), enhancing hydrogen-bonding capacity with biological targets .
- Steric Effects : Bulkier substituents (e.g., trifluoroethoxyethyl) reduce rotational freedom but improve target specificity, as seen in analogs like 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole () .
Biological Activity
5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This tetrazole derivative has garnered attention for its pharmacological properties, particularly in the field of drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C6H8ClF3N4O
- CAS Number : 1342882-56-7
- Molar Mass : 228.60 g/mol
The structure of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole features a chloromethyl group and a trifluoroethoxy substituent on the tetrazole ring, which may influence its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of tetrazole derivatives with chloromethyl and trifluoroethoxy groups. A notable method involves using hydroxyacetonitrile and sodium azide under controlled conditions to produce the desired tetrazole structure .
The biological activity of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is primarily attributed to its ability to interact with specific biological targets. The presence of the tetrazole ring enhances its potential as a bioisostere for carboxylic acids and amides, allowing it to mimic these functional groups in biological systems.
Pharmacological Effects
Research indicates that compounds containing tetrazole rings exhibit various pharmacological effects:
- Antimicrobial Activity : Some studies have shown that tetrazole derivatives possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities by modulating inflammatory pathways.
- Cytotoxicity : Preliminary data suggest potential cytotoxic effects against certain cancer cell lines.
Case Studies
Several studies have explored the biological activity of related tetrazole compounds:
- Antimicrobial Activity : A study demonstrated that tetrazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of halogenated groups enhanced this activity .
- Anti-cancer Properties : In vitro studies indicated that certain tetrazole derivatives inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Inflammatory Models : Research involving animal models has suggested that tetrazoles can reduce inflammation markers in conditions such as arthritis and colitis .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | |
| Anti-inflammatory | Reduced inflammation markers | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)-1H-tetrazole | C3H4ClN4 | Moderate antimicrobial |
| 5-(Trifluoromethyl)-1H-tetrazole | C3H4F3N4 | Strong anti-cancer |
| 5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole | C6H8ClF3N4O | Potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
